

# Solubility Profile of 5-(Trifluoromethyl)-1H-indazol-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1293762

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## Abstract

This technical guide provides a comprehensive overview of the available information on the solubility profile of **5-(Trifluoromethyl)-1H-indazol-3-amine** (CAS 2250-53-5). Due to the absence of publicly available quantitative solubility data, this document focuses on presenting the known physicochemical properties of the compound, which are crucial for predicting its solubility behavior. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a compound, based on internationally recognized guidelines, is provided to enable researchers to generate robust and reliable data. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of drug candidates, offering both a summary of existing knowledge and a practical framework for further investigation.

## Introduction

**5-(Trifluoromethyl)-1H-indazol-3-amine** is an indazole derivative of interest in medicinal chemistry.<sup>[1]</sup> The trifluoromethyl group at the 5-position significantly influences its lipophilicity and electronic characteristics, which in turn affect its biological activity and pharmaceutical properties.<sup>[1]</sup> A thorough understanding of a compound's solubility is fundamental in the drug development process, as it impacts bioavailability, formulation design, and overall therapeutic efficacy. This guide addresses the current knowledge gap regarding the solubility of **5-**

**(Trifluoromethyl)-1H-indazol-3-amine** and provides the necessary tools for its experimental determination.

## Physicochemical Properties

While specific solubility values are not readily available in the literature, a compilation of its physicochemical properties can offer insights into its expected solubility characteristics. The data presented in Table 1 has been aggregated from various chemical databases and supplier information.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **5-(Trifluoromethyl)-1H-indazol-3-amine**

Property	Value	Source(s)
CAS Number	2250-53-5	<a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> N <sub>3</sub>	<a href="#">[3]</a>
Molecular Weight	201.15 g/mol	<a href="#">[2]</a>
Appearance	White to yellow Crystalline Powder	<a href="#">[2]</a>
Melting Point	122-123 °C (in Benzene)	<a href="#">[2]</a>
Boiling Point	358.5 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.536 g/cm <sup>3</sup>	<a href="#">[2]</a>
XLogP3	2.745	<a href="#">[2]</a>
Topological Polar Surface Area	54.7 Å <sup>2</sup>	<a href="#">[2]</a> <a href="#">[4]</a>
Hydrogen Bond Donor Count	2	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[2]</a>

The XLogP3 value of 2.745 suggests that **5-(Trifluoromethyl)-1H-indazol-3-amine** has a moderate degree of lipophilicity, which may indicate limited aqueous solubility.

# Experimental Protocol for Thermodynamic Solubility Determination

The following protocol is a generalized procedure based on the "shake-flask" method, which is widely recognized as the gold standard for determining equilibrium solubility.<sup>[5][6][7][8]</sup> This method is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).<sup>[7][9][10][11][12][13][14][15][16]</sup>

## Materials and Equipment

- **5-(Trifluoromethyl)-1H-indazol-3-amine** (solid, crystalline powder)
- Solvents: Purified water, Ethanol, Dimethyl sulfoxide (DMSO), and relevant buffer solutions (pH 1.2, 4.5, 6.8, and pH of minimum solubility if known)<sup>[7][16]</sup>
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Calibrated pH meter
- Analytical balance

## Procedure

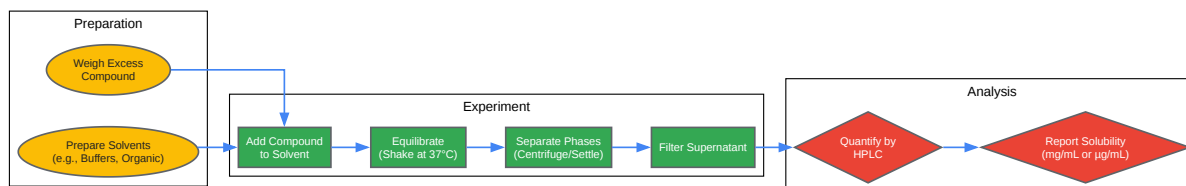
- **Preparation of Solvent Media:** Prepare the desired aqueous and organic solvents. For aqueous solubility, prepare buffer solutions at pH 1.2, 4.5, and 6.8 to mimic the physiological pH range of the gastrointestinal tract.<sup>[7][13]</sup>
- **Addition of Excess Compound:** Add an excess amount of **5-(Trifluoromethyl)-1H-indazol-3-amine** to a series of vials containing a known volume of each solvent. The presence of

undissolved solid is essential to ensure that equilibrium is reached at saturation.

- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically  $37 \pm 1$  °C for physiological relevance).<sup>[7]</sup><sup>[13]</sup> Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments by sampling at different time points until the concentration in solution remains constant.
- **Phase Separation:** After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- **pH Measurement:** For aqueous buffer solutions, measure the pH of the saturated solution at the end of the experiment to confirm that it has not significantly deviated from the initial pH.<sup>[8]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.



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Caption: Workflow for Thermodynamic Solubility Determination.

## Conclusion

While quantitative solubility data for **5-(Trifluoromethyl)-1H-indazol-3-amine** is not currently available in the public domain, this technical guide provides a solid foundation for researchers by summarizing its key physicochemical properties and presenting a detailed, standardized protocol for its experimental determination. The provided workflow and experimental design, based on established international guidelines, will enable the generation of high-quality, reproducible solubility data. This information is critical for advancing the preclinical and formulation development of this and other promising drug candidates.

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